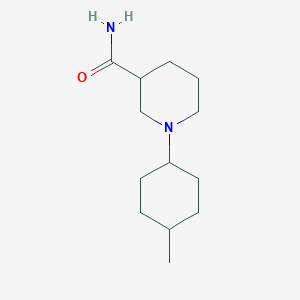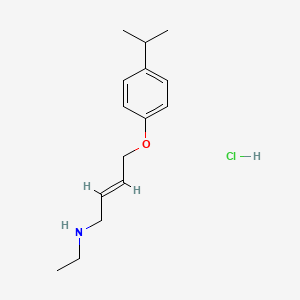
3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide is a chemical compound that belongs to the class of indole-based compounds. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide varies depending on its application. As an anticancer agent, this compound induces apoptosis in cancer cells by activating caspase enzymes and inhibiting the anti-apoptotic protein Bcl-2. As a protein kinase inhibitor, 3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase. As a neuroprotective agent, this compound reduces oxidative stress and inflammation in the brain by activating the Nrf2/ARE pathway.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide vary depending on its application. As an anticancer agent, this compound inhibits the growth of cancer cells and induces apoptosis. As a protein kinase inhibitor, this compound inhibits the activity of protein kinases, which play a crucial role in various cellular processes. As a neuroprotective agent, this compound protects neurons from oxidative stress and reduces inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide in lab experiments is its potential as a versatile compound with various applications. However, one of the limitations is the complexity of its synthesis method, which may require specialized equipment and expertise.
Orientations Futures
There are several future directions for the research on 3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the optimization of the compound's properties for specific applications, such as anticancer or neuroprotective agents. Additionally, further studies are needed to determine the safety and toxicity of this compound in vivo.
Méthodes De Synthèse
The synthesis of 3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide can be achieved through various methods. One of the most commonly used methods is the reaction of indole-3-acetic acid with tetrahydro-2H-pyran-3-ol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with propionyl chloride to obtain 3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide.
Applications De Recherche Scientifique
3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anticancer agent. Studies have shown that 3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
In biochemistry, this compound has been studied for its potential as a protein kinase inhibitor. Studies have shown that 3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide inhibits the activity of protein kinases, which play a crucial role in various cellular processes such as cell growth, differentiation, and apoptosis.
In pharmacology, this compound has been studied for its potential as a neuroprotective agent. Studies have shown that 3-(1H-indol-3-yl)-N-(tetrahydro-2H-pyran-3-yl)propanamide protects neurons from oxidative stress and reduces inflammation in the brain.
Propriétés
IUPAC Name |
3-(1H-indol-3-yl)-N-(oxan-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c19-16(18-13-4-3-9-20-11-13)8-7-12-10-17-15-6-2-1-5-14(12)15/h1-2,5-6,10,13,17H,3-4,7-9,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPVUPQFHPGRNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)NC(=O)CCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-3-yl)-N-(oxan-3-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3-isoxazolyl)ethyl]-N-methyl-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6078568.png)

![N-{3-[(2-chlorobenzoyl)amino]phenyl}-3,4,5-triethoxybenzamide](/img/structure/B6078588.png)


![7-({5-[(4-chloro-2-methylphenoxy)methyl]-2-furoyl}amino)-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B6078606.png)

![3-{3-[3-(4-morpholinyl)-1-piperidinyl]-3-oxopropyl}-4(3H)-quinazolinone](/img/structure/B6078627.png)
![N-(4-bromophenyl)-2-[(6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6078630.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-2-methoxyethanamine](/img/structure/B6078637.png)
![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-(3-methoxyphenyl)pyrrolidine](/img/structure/B6078639.png)
![1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1-piperidinylmethyl)piperidine](/img/structure/B6078641.png)
![2-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-3-phenyl-4(3H)-quinazolinone](/img/structure/B6078650.png)